molecular formula C10H9NO2S2 B13404324 Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate

Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate

Cat. No.: B13404324
M. Wt: 239.3 g/mol
InChI Key: HPXALFLFNDKRNG-UHFFFAOYSA-N
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Description

Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate is a bithiophene-based chemical compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C₁₀H₉NO₂S₂ and a molecular weight of 239.31 g/mol, this amino ester serves as a versatile synthetic intermediate . Its structure, featuring multiple functional groups, makes it a valuable precursor for constructing more complex molecules, particularly in the synthesis of pharmaceutical candidates. Bithiophene derivatives analogous to this compound are known to be key building blocks in the development of bioactive molecules, such as kinase inhibitors . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new chemical spaces in drug discovery and material science. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

methyl 3-amino-4-thiophen-2-ylthiophene-2-carboxylate

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)9-8(11)6(5-15-9)7-3-2-4-14-7/h2-5H,11H2,1H3

InChI Key

HPXALFLFNDKRNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthesis via Cross-Coupling Reactions

Method Overview:
The most prevalent method involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to assemble the bithiophene core, followed by functionalization.

Procedure:

  • Step 1: Synthesis of halogenated thiophene derivatives (e.g., 2-bromothiophene or 2-iodothiophene).
  • Step 2: Coupling with thiophene-3-bboronic acid or related organometallic reagents under Pd catalysis to form the bithiophene structure.
  • Step 3: Introduction of amino group via nucleophilic substitution or reduction of nitro derivatives.
  • Step 4: Esterification of the carboxylic acid at the 5'-position with methyl alcohol under acidic or basic catalysis.

Reaction Conditions:

  • Catalysts: Pd(PPh₃)₂Cl₂ or Pd(dppp)Cl₂
  • Solvents: Toluene, DMF, or ethanol
  • Temperature: 80–120°C
  • Time: 12–24 hours

Raw Materials and Reagents

Raw Material Role Source / Notes
Thiophene derivatives Core structure Commercially available or synthesized via halogenation
Palladium catalysts Cross-coupling Pd(PPh₃)₂Cl₂, Pd(dppp)Cl₂
Organometallic reagents Coupling partners Boronic acids, stannanes
Nitric acid / Diazotization reagents Amino group introduction NaNO₂, HCl
Methyl alcohol Esterification Reflux conditions

Data Tables and Comparative Analysis

Method Key Reagents Typical Yield (%) Reaction Time Advantages Limitations
Cross-Coupling (Suzuki) Pd catalyst, boronic acid 70–85 12–24h High selectivity, versatile Requires pre-formed halides
Nitration & Amino Substitution HNO₃, NaNO₂ 50–70 6–12h Direct amino introduction Less selective, poly-substitution risk
Oxidative Coupling CuCl₂, air 60–75 24–48h Simplified backbone formation Control of oxidation state critical

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-amino-[2,3’-bithiophene]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro-substituted bithiophene derivatives.

    Reduction: Alcohol-substituted bithiophene derivatives.

    Substitution: Alkyl or acyl-substituted bithiophene derivatives.

Scientific Research Applications

Methyl 4’-amino-[2,3’-bithiophene]-5’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-amino-[2,3’-bithiophene]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Properties: Amino-carboxylate substitution creates push-pull electronic effects, enhancing charge transport in organic electronics compared to mono-substituted analogs .
  • Bioactivity: Amino groups may improve binding to biological targets, as seen in anti-inflammatory thiophenes .
  • Sustainability : Waste-reducing synthetic routes (e.g., direct coupling) are critical for scalable production .

Biological Activity

Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bithiophene backbone with an amino group and a carboxylate group. Its molecular formula is C12H11NO2S2C_{12}H_{11}NO_2S_2 with a molecular weight of 239.31 g/mol. The unique structure contributes to its chemical reactivity and potential biological activity, especially in the fields of organic electronics and material science due to the conductive properties of thiophene derivatives.

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activities. These compounds have been shown to possess antiviral , anti-inflammatory , and cytotoxic properties. For instance, similar thiophene compounds have demonstrated effectiveness against various bacterial strains and viruses .

Interaction Studies

Interaction studies focusing on this compound have revealed its binding affinity with several biological targets. Techniques such as molecular docking and spectroscopic methods are employed to ascertain these interactions. The binding characteristics are crucial for understanding its potential therapeutic applications in treating diseases.

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, treatment of HeLa cells resulted in G2/M phase arrest and increased expression of cyclin B1, indicating activation of the mitotic checkpoint. Additionally, the compound led to cleavage of PARP, a marker for apoptosis, confirming its pro-apoptotic properties .
  • Antibiofilm Activity : A study examining the effects of related thiophene compounds on biofilm formation in uropathogenic Escherichia coli demonstrated that structural modifications could enhance antibiofilm activity without affecting bacterial growth. This suggests that this compound may also possess similar properties worth investigating .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusFindingsReference
AntimicrobialExhibits significant antimicrobial activity against various pathogens
AnticancerInduces apoptosis in cancer cells; causes G2/M arrest
Biofilm InhibitionPotential to inhibit biofilm formation in E. coli
Binding AffinityStrong binding affinity to multiple biological targets

Q & A

Q. What are the common synthetic routes for Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions (e.g., Pd-catalyzed Stille or Suzuki couplings) to construct the bithiophene backbone, followed by regioselective functionalization. For example, Ni(dppp)Cl₂ catalysis can facilitate alkylation at the 3-position of bithiophene derivatives . Subsequent steps include esterification (using methanol under acidic conditions) and amino group introduction via nucleophilic substitution or reduction of nitro precursors. Key variables include temperature control (e.g., 60–80°C for coupling reactions), solvent polarity, and catalyst loading to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and functional group integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX programs for refinement) resolves stereoelectronic effects, such as planarity of the bithiophene system and hydrogen-bonding interactions involving the amino and ester groups . Polar solvents like DMSO-d₆ enhance NMR signal resolution for amino protons .

Q. Has this compound been identified in natural sources?

While this compound itself has not been reported in nature, structurally related bithiophenes (e.g., methyl 2,2'-bithiophene-5-carboxylate) are isolated from Echinops grijsii roots, suggesting biosynthetic pathways for analogous derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amination step?

Low yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Optimizing pH (weakly acidic conditions stabilize the amino group), using protective groups (Boc or Fmoc), and employing mild reducing agents (NaBH₄/CeCl₃) can improve selectivity. Catalyst screening (e.g., Pd/C vs. Raney Ni) and inert atmospheres (N₂/Ar) further enhance efficiency .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

Twinning or poor crystal quality due to flexible thiophene rings complicates data collection. SHELXD (for phase problem solving) and SHELXL (for refinement) enable robust handling of high-resolution data. Anisotropic displacement parameters refine thermal motion, while hydrogen-bonding networks are modeled using restraints for amino and ester groups .

Q. Which computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking simulations assess interactions with biological targets (e.g., anti-inflammatory proteins), guided by structural analogs showing activity in RAW 264.7 macrophage assays .

Q. How is the compound’s bioactivity evaluated in vitro, and what are key assay considerations?

Anti-inflammatory activity is tested via LPS-induced nitrite production in RAW 264.7 cells, with IC₅₀ values compared to controls like dexamethasone. Dose-response curves (0.1–100 µM) and cytotoxicity assays (MTT/PI staining) ensure specificity. Solubility in DMSO/PBS and stability under assay conditions (37°C, 5% CO₂) are critical .

Q. How do researchers reconcile contradictory data on structure-activity relationships (SAR) for bithiophene derivatives?

Discrepancies arise from substituent electronic effects (e.g., electron-withdrawing esters vs. electron-donating amino groups). SAR studies use Hammett constants (σ) to correlate substituent effects with bioactivity. Multivariate analysis (PCA or PLS) identifies dominant factors, while crystallographic data validates conformational hypotheses .

Q. What strategies control regioselectivity during functionalization of the bithiophene core?

Directed ortho-metalation (DoM) with directing groups (e.g., esters) and steric hindrance from substituents (e.g., methyl at the 5-position) guide electrophilic attacks. Computational modeling (NBO analysis) predicts reactive sites, validated by isotopic labeling experiments .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Hydrolysis of the ester group (especially in aqueous buffers) and oxidation of the amino group are key degradation pathways. Stability studies (HPLC monitoring) recommend storage at −20°C in anhydrous DMSO, with antioxidants (BHT) added to solid samples. Accelerated aging tests (40°C/75% RH) quantify shelf life .

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